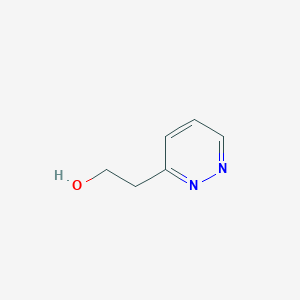

3-Pyridazineethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridazin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-3-6-2-1-4-7-8-6/h1-2,4,9H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLVBXKLLFIDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Pyridazineethanol Compounds

Mechanistic Studies of Alcohol Oxidation in Pyridazine (B1198779) Systems

The oxidation of alcohol functionalities, such as the ethanol (B145695) group in 3-Pyridazineethanol, often involves metal catalysis or specific oxidizing agents. In systems featuring pyridine (B92270) or pyridazine moieties, the nitrogen atoms can play a crucial role by coordinating to metal catalysts, influencing their electronic properties and catalytic activity.

Palladium-Catalyzed Oxidation: Palladium catalysts, often in conjunction with pyridine ligands, are known to mediate the aerobic oxidation of alcohols to aldehydes and ketones. A proposed mechanism involves the formation of an adduct between the alcohol substrate and the palladium(II) complex. This is followed by proton-coupled ligand substitution to generate a palladium-alkoxide species. A key step is often the reversible dissociation of pyridine to create a three-coordinate intermediate, which then undergoes irreversible β-hydride elimination to yield the carbonyl product nih.gov. The rate-limiting step can be the substrate oxidation by palladium(II), which may involve a four-step pathway including adduct formation, alkoxide generation, and β-hydride elimination.

Vanadium-Catalyzed Oxidation: Vanadium(V) complexes, particularly those coordinated with dipicolinate ligands and in the presence of pyridine, have also been shown to catalyze alcohol oxidation. Kinetic studies suggest a pathway where the rate-limiting step is bimolecular, involving the attack of pyridine on the C−H bond of an alkoxide ligand coordinated to vanadium. This process supports a two-electron pathway proceeding through a vanadium(III) intermediate. The involvement of pyridine as a base in the alcohol oxidation step is considered an unprecedented mechanism for vanadium-mediated alcohol oxidation, suggesting it can tune reactivity and selectivity acs.orgresearchgate.netlanl.gov.

| Reaction Type | Key Reagents/Catalyst System | Substrate Type | Products | Proposed Rate-Limiting Step | Citation(s) |

| Pd-Catalyzed Aerobic Ox. | Pd(OAc)₂ / Pyridine | Primary/Secondary Alc. | Aldehyde/Ketone | β-Hydride elimination from Pd-alkoxide | nih.gov |

| V-Catalyzed Oxidation | (dipic)V(V)(O)(OR) / Pyridine | Primary/Secondary Alc. | Aldehyde/Ketone | Attack of pyridine on C-H bond of V-alkoxide | acs.orgresearchgate.netlanl.gov |

Nucleophilic Substitution Reactions and Associated Mechanisms

The pyridazine ring, being electron-deficient due to the presence of two nitrogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. These typically proceed via an addition-elimination mechanism.

Addition-Elimination Mechanism: In SNAr reactions of halogenated pyridazines, a nucleophile first attacks a carbon atom bearing a leaving group (e.g., a halogen), forming a resonance-stabilized Meisenheimer-like intermediate (an σ-complex). The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which stabilizes it. Subsequently, the leaving group departs, restoring aromaticity and yielding the substituted product wur.nlmsu.edu. This mechanism is generally favored over direct displacement or other pathways in many pyridazine systems.

ANRORC Mechanism: For other diazines like pyrimidines and pyrazines, nucleophilic substitution with reagents such as potassium amide in liquid ammonia (B1221849) can proceed via an Addition of Nucleophile, Ring Opening, Ring Closure (ANRORC) mechanism. This involves nucleophilic attack, followed by ring opening to an open-chain intermediate, and then ring closure to form the substituted product wur.nl. While less commonly cited for pyridazines compared to pyrimidines and pyrazines, the possibility of such mechanisms exists, especially under specific conditions or with particular substituents.

Activation of Substituents: Substituents on the pyridazine ring, particularly in the 2- and 4-positions relative to the nitrogen atoms, can be activated towards nucleophilic attack or can influence the reactivity of the ring itself. For instance, electron-withdrawing groups can enhance the electrophilicity of the ring carbons, facilitating nucleophilic substitution.

| Mechanism Type | Substrate Example | Nucleophile Example | Typical Products | Key Feature | Citation(s) |

| SNAr (Add-Elim) | Halogenopyridazine | Amide ion, Alkoxide | Aminopyridazine, Alkoxy | Stabilized intermediate via N-atom delocalization | wur.nlmsu.edu |

| ANRORC (potential) | Halogenopyrimidine/pyrazine | Amide ion | Aminopyrimidine/pyrazine | Ring opening to acyclic intermediate, then ring closure | wur.nl |

Ring-Opening and Ring-Closure Mechanisms of Pyridazine Derivatives

The pyridazine ring system can undergo various transformations involving ring opening and closure, often triggered by photochemical, thermal, or catalytic processes.

Photochemical Ring Transformations: As detailed in Section 3.4, pyridazine N-oxides are known to undergo photochemical reactions that involve ring opening. For example, irradiation can lead to the formation of diazo intermediates, which are transient species that can subsequently undergo ring closure to form pyrazoles or, upon nitrogen extrusion, lead to furan (B31954) derivatives researchgate.netpreprints.org. These transformations represent a form of ring rearrangement initiated by light.

Cascade Reactions: In broader heterocyclic chemistry, ring-opening and ring-closing cascade (ROCC) mechanisms are employed to construct or modify ring systems. While many reported ROCC mechanisms focus on the synthesis of pyridazines from other heterocycles (e.g., isoxazoles) researchgate.netresearchgate.netscispace.com, the principle of sequential ring opening and closing can also apply to transformations of the pyridazine ring itself. For instance, certain pyridine derivatives can be converted to aniline (B41778) derivatives through sequential ring-opening and ring-closing reactions, effectively altering the aromatic core acs.org. The specific application of such cascade mechanisms to this compound would depend on the nature of its substituents and the reaction conditions.

| Mechanism Type | Substrate Example | Trigger/Conditions | Intermediate Type | Potential Products | Citation(s) |

| Photochemical Ring Opening/Closure | Pyridazine N-oxide | UV light | Diazoalkene | Pyrazole (B372694), Furan | researchgate.netpreprints.org |

| ROCC (General Heterocycle Transform) | Pyridine derivative | Metal catalysis, Heat | Triene, etc. | Aniline, other heterocycles | acs.org |

Photochemical Transformation Pathways of Pyridazine N-Oxides

Pyridazine N-oxides are particularly interesting substrates for photochemical reactions, often undergoing complex rearrangements. The presence of the N-oxide functionality significantly alters the electronic distribution and reactivity of the pyridazine ring upon photoexcitation.

Photoisomerization and Diazo Intermediate Formation: A primary photoreaction of pyridazine N-oxides involves photoisomerization. Upon irradiation, typically with UV light, the pyridazine N-oxide can rearrange to form a diazo intermediate researchgate.netpreprints.orgnih.gov. This process is often described as proceeding through transient species like oxaziridines and diazepines nih.gov. The addition of electron-donating groups on the pyridazine ring can accelerate this photoisomerization nih.gov.

Ring Opening and Subsequent Reactions: The diazo intermediates formed from pyridazine N-oxides are highly reactive and can undergo further transformations. A common pathway involves ring opening, leading to species such as diazoketones researchgate.netpreprints.org. These intermediates can then either undergo ring closure to form pyrazole derivatives or, through the extrusion of nitrogen gas, yield furan derivatives researchgate.netpreprints.org. The specific outcome depends on the substitution pattern and reaction conditions.

Atomic Oxygen Generation: Certain pyridazine N-oxides can also act as photoactivatable precursors for reactive oxygen species, including atomic oxygen [O(³P)] nih.gov. This deoxygenation pathway, though sometimes inefficient, can lead to the generation of atomic oxygen, which can then participate in oxidation reactions.

Catalyzed Phototransformations: In some cases, transition metal catalysis can be employed in conjunction with UV light to achieve specific transformations of pyridazine N-oxides. For example, rhodium catalysis has been used to convert pyridazine N-oxides into 2-aminofurans, often as part of cascade processes nih.gov.

| Substrate | Conditions/Initiator | Primary Photoreaction | Intermediate Type | Subsequent Reactions | Products | Citation(s) |

| Pyridazine N-oxide | UV light | Photoisomerization to diazo intermediate | Diazoalkene | Ring opening, Cyclization, N₂ extrusion | Pyrazole, Furan | researchgate.netpreprints.orgnih.gov |

| Pyridazine N-oxide | UV light | Deoxygenation | N/A | Generation of atomic oxygen [O(³P)] | N/A (Reactive O₂) | nih.gov |

| Pyridazine N-oxide | UV light + Rh catalyst | Photochemical ring opening and cascade reactions | N/A | Formation of 2-aminofurans | 2-Aminofurans | nih.gov |

Research on Structural Modifications and Analog Development of Pyridazineethanol

Design and Synthesis of Novel Pyridazine-Based Scaffolds

The development of novel scaffolds based on the pyridazine (B1198779) structure is a key strategy for accessing new areas of chemical space. Researchers have devised various synthetic routes to create rigid and diverse molecular architectures.

One successful approach involves replacing flexible linkers in known biologically active molecules with a rigid pyridazine-based scaffold. For instance, a series of 3,6-diaryl- nih.goveurekalert.orgresearchgate.nettriazolo[4,3-b]pyridazines were designed as analogs of Combretastatin A-4 (CA-4), a potent antitubulin agent. nih.gov The easily isomerized (Z,E)-butadiene linker in the parent compound was replaced by the rigid nih.goveurekalert.orgresearchgate.nettriazolo[4,3-b]pyridazine system. nih.gov The synthesis began with substituted acetophenones, which were reacted with glyoxylic acid and then hydrazine (B178648) to form pyridazinone intermediates. nih.gov These pyridazinones were subsequently treated with phosphorus oxychloride to yield key chloropyridazine intermediates, which were further elaborated to the final triazolopyridazine products. nih.gov This strategy led to the discovery of highly active antiproliferative compounds. nih.gov

Another method for creating novel scaffolds involves the reaction of pyridazinone compounds with various reagents to build more complex heterocyclic systems. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be treated with phosphorus oxychloride to produce a 3-chloropyridazine (B74176) derivative. nih.gov This chlorinated intermediate serves as a versatile building block. Its reaction with hydrazine hydrate (B1144303) affords a hydrazinylpyridazine, which can then be cyclized with reagents like acetic anhydride (B1165640) or carbon disulphide to form fused pyridazinotriazine derivatives. nih.govresearchgate.net

These synthetic strategies demonstrate the utility of the pyridazine core in constructing diverse and rigid scaffolds, which is a crucial step in developing new drug candidates.

Exploration of Pyridazinone-Based Derivatives

Pyridazinone derivatives, which feature a carbonyl group on the pyridazine ring, are a significant class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. eurekalert.org Their structural diversity and therapeutic potential have made them a major focus of drug discovery efforts. eurekalert.org

Research into pyridazinone-based derivatives has yielded compounds with promising dual functionalities. In one study, a series of diarylurea derivatives based on pyridazinone scaffolds were designed and synthesized as potential dual antimicrobial and anticancer agents. nih.govnih.gov This work was aimed at developing novel chemotherapeutics for cancer patients who are highly susceptible to infections. nih.govnih.gov The synthesized compounds were evaluated for their activity against various cancer cell lines and microbial strains. nih.gov

Key findings from this research include:

Antimicrobial Activity : Certain derivatives showed potent activity against specific microbes. For example, compound 8g was effective against the fungus Candida albicans, while compound 10h exhibited strong antibacterial activity against Staphylococcus aureus. nih.govrsc.org

Anticancer Activity : Several compounds demonstrated significant growth inhibition against a range of cancer cell lines, including melanoma, prostate cancer, and colon cancer. nih.gov

Mechanism of Action : Further investigation into one of the lead compounds, 10l , revealed that it induced cell cycle arrest at the G0–G1 phase in a non-small cell lung cancer cell line (A549/ATCC). nih.govnih.govrsc.org Gene expression analysis showed that it upregulated pro-apoptotic genes while downregulating an anti-apoptotic gene. nih.govnih.govrsc.org

The synthesis of these derivatives often starts from pyridazinone intermediates, which are then functionalized. For example, benzoylthiourea (B1224501) of pyridazinone derivatives can be synthesized from an intermediate compound to create a series of aromatic analogues. nih.gov The versatility of the pyridazinone nucleus allows for extensive structural modifications to optimize pharmacological profiles. eurekalert.org

| Compound | Target Organism/Cell Line | Activity Noted |

|---|---|---|

| 8g | Candida albicans | Significant antifungal activity nih.govrsc.org |

| 10h | Staphylococcus aureus | Potent antibacterial activity nih.govrsc.org |

| 10l | A549/ATCC (Lung Cancer) | Induced G0–G1 phase cell cycle arrest nih.govnih.govrsc.org |

| 17a | VEGFR-2 | Best inhibitory activity among ten tested compounds nih.gov |

Strategies for Enhancing Chemical Diversity through Functionalization

Enhancing the chemical diversity of pyridazine-based molecules is essential for exploring structure-activity relationships and discovering new drug leads. Various functionalization strategies are employed to modify the pyridazine ring system.

Polyfunctionalized pyridazines, particularly those bearing halogen atoms, are highly valuable precursors for creating diverse compound libraries. researchgate.net The electron-deficient nature of the pyridazine ring makes it amenable to a range of chemical transformations. researchgate.net Commercially available 3,6-dichloropyridazine (B152260), for instance, offers significant opportunities for regioselective functionalization through reactions such as: researchgate.net

Vicarious nucleophilic substitution

Halogenation

Palladium cross-coupling reactions (PCCR) researchgate.net

These reactions allow for the introduction of various functional groups at different positions on the pyridazine ring. The use of polychlorinated pyridazines further increases the number of possible combinations for amination and cross-coupling reactions, although it can sometimes lead to a loss of regioselectivity. researchgate.net To overcome this, other functionalities like bromine, iodine, nitro, or cyano groups can be introduced to increase the reactivity and regioselectivity of subsequent transformations. researchgate.net

Another effective strategy involves converting the hydroxyl group of a pyridazinone into a better leaving group, such as a triflate, which can then participate in palladium-catalyzed cross-coupling reactions. researchgate.net The conversion of a pyridazinone to a pyridazinethione using reagents like phosphorus pentasulphide also opens up new avenues for functionalization. nih.gov These thione derivatives can then be reacted further to create more complex structures, such as fused pyridazino[3,4-b] nih.govresearchgate.netthiazine systems. researchgate.net

These functionalization strategies are crucial for systematically modifying the pyridazine scaffold to build libraries of diverse compounds for biological screening.

Advanced Spectroscopic Characterization and Analytical Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within 3-Pyridazineethanol. Proton NMR (¹H NMR) provides information on the number and environment of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) details the carbon skeleton.

In ¹H NMR, characteristic chemical shifts (δ) are observed for the protons of the pyridazine (B1198779) ring and the ethanol (B145695) side chain. The protons on the pyridazine ring typically appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the substituent at the 3-position. The methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the ethanol moiety exhibit distinct signals. The hydroxyl proton typically appears as a broad singlet, its position being concentration and solvent dependent. Coupling constants (J) between adjacent protons provide information about their connectivity and spatial orientation. For instance, geminal and vicinal coupling patterns help confirm the structure of the ethanol side chain. hw.ac.ukubc.capdx.eduoregonstate.eduoregonstate.eduresearchgate.netlibretexts.orgresearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by revealing the different carbon environments. The chemical shifts of the pyridazine ring carbons are indicative of their electronic environment, with carbons adjacent to nitrogen atoms typically resonating at lower field. The carbons of the ethanol side chain, particularly the one bearing the hydroxyl group, also show characteristic shifts. Quaternary carbons, which lack attached protons, may appear as weaker signals due to the decoupling process. oregonstate.edulibretexts.orgresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a unique "fingerprint" for identification and offering insights into molecular structure and conformation.

IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations. For this compound, characteristic absorption bands are expected for the O-H stretching vibration of the alcohol group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. vscht.czpressbooks.pubpg.edu.plsavemyexams.com C-H stretching vibrations from both the aromatic pyridazine ring (around 3000-3100 cm⁻¹) and the aliphatic ethanol group (below 3000 cm⁻¹) are also observed. The pyridazine ring itself exhibits C=N and C=C stretching vibrations, often found in the fingerprint region (below 1500 cm⁻¹), which are diagnostic for the heterocyclic structure. vscht.czpressbooks.pubpg.edu.plwikipedia.org

Raman spectroscopy, which detects vibrational modes through inelastic scattering of light, can provide complementary information, particularly for symmetric vibrations or bonds that have a significant change in polarizability. While specific Raman data for this compound is not detailed in the provided search results, it would typically reveal similar vibrational modes to IR, such as ring stretching and C-O stretching from the alcohol group. vscht.czwikipedia.org

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within the molecule.

This compound, containing a π-electron system within the pyridazine ring, is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. These transitions are typically observed in the UV region. The specific wavelengths of maximum absorption (λmax) and their molar absorptivities (ε) can offer insights into the extent of conjugation and the electronic environment of the heterocyclic system. While specific λmax values for this compound were not found in the initial search, related aromatic and heterocyclic systems often show absorption bands in the 200-400 nm range. nanofase.eumsu.eduresearchgate.netbath.ac.ukpasg.nhs.uk

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for elucidating its structure through fragmentation patterns.

Electron Ionization (EI) mass spectrometry of this compound would typically yield a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound (C₆H₈N₂O), the calculated molecular weight is approximately 124.07 g/mol . Fragmentation of the molecular ion can occur through various pathways, such as the cleavage of the C-C bonds in the ethanol side chain, loss of the hydroxyl group (-OH), or loss of the entire ethanol moiety (-CH₂CH₂OH). These fragmentation events produce characteristic fragment ions whose mass-to-charge ratios (m/z) can be identified in the mass spectrum. For example, loss of the hydroxyl radical (•OH) would lead to an ion at m/z 107, while loss of the hydroxyethyl (B10761427) radical (•CH₂CH₂OH) would result in an ion at m/z 93. uni-saarland.deresearchgate.netsavemyexams.comlibretexts.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. uni-saarland.de

Application of Advanced Non-Linear Spectral Decomposition and Regression Methods

Advanced spectral decomposition and regression methods, such as Principal Component Analysis (PCA) or techniques like t-Distributed Stochastic Neighbor Embedding (t-SNE), are powerful tools for analyzing complex spectroscopic datasets. These methods can be applied to spectroscopic data of this compound to extract subtle information, identify patterns, or deconvolve overlapping signals, particularly in complex mixtures or when studying subtle structural variations. While direct applications of these specific methods to this compound were not detailed in the provided search results, their utility lies in enhancing the interpretation of large spectroscopic data matrices, aiding in quantitative analysis, and identifying characteristic spectral features that might not be apparent through standard visual inspection. mdpi.comyoutube.com

Electron Paramagnetic Resonance (EPR) Spectroscopy in Excited State Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is used to study species with unpaired electrons, such as free radicals or transition metal ions. It can be employed to investigate the electronic structure and dynamics of molecules, particularly in their excited states.

While this compound itself is not inherently paramagnetic, EPR spectroscopy could be used in studies involving radical derivatives of this compound or in investigations where it interacts with paramagnetic species. Time-resolved EPR (TREPR) is particularly useful for studying the kinetics and properties of short-lived excited triplet states or radical intermediates generated photochemically or electrochemically. Such studies could involve understanding photophysical processes or reaction mechanisms where this compound or its derivatives play a role. nih.govd-nb.infoauburn.eduu-tokyo.ac.jpresearchgate.net

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the atomic-level structure of crystalline solids. carleton.edu This non-destructive technique involves irradiating a single crystal of 3-Pyridazineethanol with monochromatic X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. carleton.edu By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom. carleton.edu

Crystal System and Space Group Analysis

The diffraction data obtained from SCXRD allows for the determination of the crystal system and space group of this compound. The crystal system describes the symmetry of the unit cell, the basic repeating block of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. For instance, a study on a pyridazine (B1198779) derivative found it to crystallize in the monoclinic system. researchgate.net

The space group provides a more detailed description of the symmetry elements within the crystal, including rotations, reflections, and translations. This information is crucial for understanding how the molecules are arranged in the solid state. For example, different substituted pyridazine compounds have been found to crystallize in various space groups, such as the monoclinic P2₁/n and the orthorhombic Pna2₁. researchgate.netijream.org The specific crystal system and space group for this compound would be determined from the systematic absences in its diffraction pattern.

Table 1: Common Crystal Systems and Their Characteristics

| Crystal System | Axis System Relationships | Angular Relationships |

| Triclinic | a ≠ b ≠ c | α ≠ β ≠ γ ≠ 90° |

| Monoclinic | a ≠ b ≠ c | α = γ = 90°, β ≠ 90° |

| Orthorhombic | a ≠ b ≠ c | α = β = γ = 90° |

| Tetragonal | a = b ≠ c | α = β = γ = 90° |

| Trigonal | a = b = c | α = β = γ ≠ 90° |

| Hexagonal | a = b ≠ c | α = β = 90°, γ = 120° |

| Cubic | a = b = c | α = β = γ = 90° |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The presence of both a hydroxyl (-OH) group and nitrogen atoms in the pyridazine ring makes this compound capable of forming significant intermolecular interactions, which govern its crystal packing.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor, while the nitrogen atoms of the pyridazine ring are hydrogen bond acceptors. nih.gov Therefore, strong O-H···N hydrogen bonds are expected to be a dominant feature in the crystal structure of this compound. These interactions link molecules together, often forming chains or more complex three-dimensional networks. nih.gov The analysis of N-H···O and C-H···O interactions in related heterocyclic compounds confirms the importance of such bonds in crystal packing. nih.govnih.gov

π-π Stacking: The aromatic pyridazine ring allows for π-π stacking interactions between adjacent molecules. nih.gov These interactions occur when the planes of the aromatic rings are parallel to each other, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov Such stacking contributes to the stability of the crystal lattice. In various pyridazine derivatives, π-π interactions have been observed to play a significant role in the formation of molecular sheets or columns. nih.gov

Molecular Conformation and Packing in the Crystalline State

The conformation of the this compound molecule in the crystalline state, particularly the torsion angle between the pyridazine ring and the ethanol (B145695) side chain, would be precisely determined by SCXRD. This conformation is often a result of optimizing intermolecular interactions within the crystal lattice.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. Although no specific polymorphism studies on this compound have been reported in the searched literature, it is an important aspect of solid-state characterization. The existence of different polymorphs would depend on factors like crystallization conditions (solvent, temperature, pressure). Identifying and characterizing different polymorphic forms is crucial, particularly in the pharmaceutical and materials sciences.

Computational Chemistry Approaches to Pyridazineethanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 3-Pyridazineethanol. mdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the ground-state properties of a system. mdpi.com

For pyridazine (B1198779) and its derivatives, DFT is used to calculate key electronic parameters that govern their reactivity and stability. researchgate.netresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (E_gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of Pyridazine Derivatives using DFT

This table presents hypothetical data based on typical findings for pyridazine systems to illustrate the application of DFT. Actual values for this compound would require specific calculations.

| Property | Pyridazine (Parent) | This compound | 6-Chloro-3-pyridazineethanol |

| HOMO Energy (eV) | -7.25 | -7.10 | -7.35 |

| LUMO Energy (eV) | -0.89 | -0.95 | -1.20 |

| HOMO-LUMO Gap (eV) | 6.36 | 6.15 | 6.15 |

| Ionization Potential (eV) | 7.25 | 7.10 | 7.35 |

| Electron Affinity (eV) | 0.89 | 0.95 | 1.20 |

| Dipole Moment (Debye) | 3.98 | 4.25 | 4.80 |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are employed to study pyridazineethanol systems. These can be broadly categorized as ab initio and semi-empirical methods.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org They represent a hierarchy of methods where accuracy can be systematically improved, with Hartree-Fock (HF) being the simplest form. More advanced ab initio methods, like Møller-Plesset perturbation theory (MP2, MP3), provide a better description of electron correlation but are computationally very demanding. nih.gov For a molecule like this compound, ab initio methods could be used to obtain highly accurate benchmark geometries or energies, although their computational cost often limits their use to smaller systems or for validating less expensive methods. libretexts.orgnih.gov

Semi-empirical methods are based on the same fundamental framework as Hartree-Fock but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orghi.is Methods like AM1, PM3, and MNDO are significantly faster than DFT or ab initio calculations, allowing for the study of much larger molecular systems or for high-throughput screening of many derivatives. wikipedia.org While less accurate, they are useful for initial conformational searches, geometry optimizations of large sets of molecules, and calculating properties for which high accuracy is not critical. hi.isscribd.com For this compound, semi-empirical methods could be used to quickly generate initial 3D structures before refinement with more accurate DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular behavior. researchgate.net

For this compound, MD simulations are invaluable for:

Conformational Analysis: The ethanol (B145695) side chain (-CH₂CH₂OH) has rotational freedom around its single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers (low-energy states) and the energy barriers between them. nih.gov

Intermolecular Interactions: By simulating this compound in a solvent (like water) or in the presence of other molecules (such as a biological receptor), MD can reveal detailed information about intermolecular interactions. researchgate.net This includes the formation and dynamics of hydrogen bonds involving the hydroxyl group and the pyridazine nitrogen atoms, as well as van der Waals and electrostatic interactions. Understanding these interactions is crucial for predicting solubility and binding affinity. researchgate.net

System Stability: MD simulations can assess the structural stability of complexes, such as this compound bound to a protein, by monitoring metrics like the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. researchgate.net

Computational Validation of Molecular Structures and Stereochemistry

Computational methods are routinely used to validate and complement experimental data on molecular structures. For this compound, the computationally optimized geometry can be compared with data from crystallographic studies.

Key validation techniques include:

Geometry Optimization: Using methods like DFT, the molecule's geometry is optimized to find a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental values. A close agreement provides confidence in the accuracy of the computational model.

Vibrational Analysis: After geometry optimization, the calculation of vibrational frequencies is a standard procedure. researchgate.net The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated infrared (IR) and Raman spectra can be directly compared with experimental spectra. This comparison helps in assigning experimental spectral bands to specific molecular vibrations, thus validating the computed structure. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net QSAR models are powerful tools in drug discovery for predicting the activity of newly designed molecules, thus prioritizing synthetic efforts. nih.govmdpi.com

The development of a QSAR model for a series of this compound derivatives would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally measured biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies from quantum calculations), and topological indices that describe molecular shape and connectivity. slideshare.net

Model Generation: Statistical or machine learning methods are used to build a mathematical model that correlates the calculated descriptors (the independent variables) with the biological activity (the dependent variable). wikipedia.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of molecules not used in its creation. nih.gov

A validated 3D-QSAR model, for example, can generate contour maps that show which regions around the molecular scaffold are favorable or unfavorable for steric bulk or electrostatic charge, providing direct guidance for designing more potent derivatives. nih.gov

Machine Learning Applications in Chemical Research

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied to complex chemical problems. researchgate.net ML algorithms can learn from large datasets to make predictions or uncover patterns that are not immediately obvious. nih.gov

In the context of this compound research, ML can be applied in several ways:

Property Prediction: ML models can be trained on large chemical databases to predict a wide range of properties for this compound, such as solubility, toxicity, or metabolic stability, often much faster than physics-based simulations. researchgate.net

Enhancing QSAR and Docking: ML algorithms like random forests, support vector machines, and neural networks are often used to build more sophisticated and predictive QSAR models. mdpi.com

Analysis of MD Simulations: MD simulations generate vast amounts of trajectory data. ML can be used to analyze these complex datasets to identify important conformational states or dynamic events that might be missed by traditional analysis methods. nih.gov

Generative Models: Advanced ML techniques, such as generative neural networks, can be used to design novel molecular structures based on a set of desired properties, potentially proposing new pyridazine derivatives with enhanced activity. mdpi.comnih.gov

Coordination Chemistry and Ligand Design with Pyridazine Based Compounds

Pyridazine (B1198779) Derivatives as Ligands in Metal Complex Formation

Pyridazine and its substituted analogues are recognized for their utility as ligands in coordination chemistry, participating in the construction of molecular self-assemblies and exhibiting potential catalytic properties researchgate.netuminho.pt. The two nitrogen atoms within the pyridazine ring are key coordination sites, capable of donating electron density to metal ions. This characteristic makes pyridazine-based compounds attractive for forming complexes with a wide range of transition metals researchgate.netresearchgate.net. The electron-deficient aromatic system of pyridazine, compared to pyridine (B92270), can lead to distinct electronic effects in metal complexes researchgate.net.

In the case of 3-Pyridazineethanol, the presence of the pyridazine core provides the foundational coordination sites through its nitrogen atoms. The appended hydroxyethyl (B10761427) (-CH₂CH₂OH) group introduces an additional potential donor atom, the oxygen of the hydroxyl group. This bifunctional nature, combining the heterocyclic nitrogen donors with a hydroxyl oxygen donor, is a common strategy in ligand design to achieve specific coordination behaviors and enhance complex stability. While direct literature on this compound as a ligand is specific, the principles observed with similar hydroxyethyl-substituted heterocyclic ligands, such as 2-(2-hydroxyethyl)pyridine (B196109), illustrate its potential coordination modes nih.goviucr.org.

Chelation and Ligand Denticity in Pyridazine Systems (Monodentate, Bidentate, Polydentate)

The denticity of a ligand refers to the number of donor atoms that can simultaneously bind to a central metal atom. Pyridazine derivatives can exhibit varying denticities depending on their substitution patterns and the reaction conditions.

Monodentate Coordination: The simplest coordination mode for a pyridazine derivative involves the donation of a lone pair from one of the pyridazine ring nitrogen atoms to a metal center. This is a common behavior for many nitrogen-containing heterocycles.

Bidentate Coordination: The presence of the hydroxyethyl group in this compound significantly enhances its potential for bidentate coordination. It can chelate to a metal ion by coordinating through one of the pyridazine nitrogen atoms and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring, a motif well-documented for similar hydroxyethyl-substituted ligands nih.goviucr.org. This N,O-chelation mode is crucial for forming stable metal complexes.

Polydentate Coordination: While monodentate and bidentate coordination are the most probable modes for this compound itself, more complex polydentate coordination could be envisioned if the molecule participates in bridging between metal centers or if the hydroxyl group is deprotonated, potentially allowing for further interactions. However, bidentate coordination is typically the primary mode facilitated by the hydroxyethyl substituent.

Synthesis and Characterization of Metal Complexes Featuring Pyridazineethanol Ligands

The synthesis of metal complexes involving pyridazine-based ligands, including those with hydroxyethyl substituents, typically involves the reaction of suitable metal salts with the ligand in an appropriate solvent. Common metal precursors include nitrates or chlorides of first-row transition metals such as nickel, copper, cobalt, zinc, and iron researchgate.netacs.orgmdpi.com.

The characterization of these resulting complexes is crucial for confirming their formation, structure, and coordination modes. A suite of spectroscopic and analytical techniques is routinely employed:

Infrared (IR) Spectroscopy: Used to identify characteristic vibrational modes of the ligand and observe shifts upon coordination. For instance, coordination can lead to changes in C=N and C-N stretching frequencies, indicating the involvement of the pyridazine nitrogen atoms mdpi.com. The O-H stretching vibration of the hydroxyl group may also be affected upon coordination or deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the ligand's environment within the complex, including the ligand-to-metal ratio and structural integrity in solution researchgate.netacs.org.

UV-Visible (UV-Vis) Spectroscopy: Useful for studying electronic transitions within the complex, providing insights into the metal-ligand interactions and the electronic structure of the complex mdpi.com.

Mass Spectrometry (MS): Techniques like Electron Impact (EI) or Electrospray Ionization (ESI) MS are used to confirm the molecular weight and stoichiometry of the complexes researchgate.netacs.org.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of metal complexes, revealing coordination numbers, geometries, and bond lengths researchgate.netiucr.orgacs.org. These studies often show metal centers with coordination numbers of five or six, surrounded by ligands and counterions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Particularly useful for paramagnetic metal ions like copper(II) or iron(III), EPR spectroscopy can provide information about the electronic environment and coordination geometry around the metal center researchgate.netacs.org.

Table 1: Representative Metal Complexes with Pyridazine Derivatives and Analogous Ligands

| Metal Ion | Ligand (or Analogous Ligand) | Coordination Mode(s) | Key Characterization Techniques | Structural Features Observed (Examples) | Citation(s) |

| Ni(II) | 2-(2-hydroxyethyl)pyridine (hep-H) | N,O-chelating | XRD, NMR, IR, UV-Vis, EPR | Octahedral coordination geometry (e.g., Ni(hep-H)₂(H₂O)₂₂) | nih.goviucr.org |

| Cu(II) | 2-(2-hydroxyethyl)pyridine (hep-H) | N,O-chelating | XRD, NMR, IR, UV-Vis, EPR | Distorted octahedral geometry, polymeric chains possible with bridging anions | nih.goviucr.org |

| Ni(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Tridentate (N,N,N) or N,N,O (deprotonated) | XRD, NMR, IR, UV-Vis, MS, Cyclic Voltammetry | Penta- or hexa-coordinated metal centers | acs.orgnih.gov |

| Cu(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Tridentate (N,N,N) or N,N,O (deprotonated) | XRD, NMR, IR, UV-Vis, MS, EPR, Cyclic Voltammetry | Penta- or hexa-coordinated metal centers | acs.orgnih.gov |

| Zn(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Tridentate (N,N,N) or N,N,O (deprotonated) | XRD, NMR, IR, UV-Vis, MS, Cyclic Voltammetry | Penta- or hexa-coordinated metal centers | acs.orgnih.gov |

| Fe(III) | 3-ethoxy-6-chloropyridazine | Implied N,O-coordination to zeolite support | EPR, FTIR, UV-Vis, TGA, XRD, SEM | Immobilized Fe(III) complexes | uminho.pt |

Note: Direct synthesis and characterization data for this compound complexes were not explicitly found in the provided search snippets. The table includes analogous systems to illustrate typical behaviors.

Design Principles for Pyridazine-Based Ligands with Specific Coordination Properties

The design of pyridazine-based ligands for specific coordination properties relies on understanding how the electronic nature of the pyridazine ring and the influence of substituents dictate ligand behavior. The electron-deficient character of the pyridazine core affects its Lewis basicity and the strength of the metal-ligand bond. Substituents play a critical role in modulating these properties and introducing new coordination sites.

The hydroxyethyl group in this compound is a prime example of a functional substituent designed to enhance coordination. Its presence allows for the formation of stable chelate rings through N,O-coordination, which can increase the thermodynamic stability of the resulting metal complexes compared to monodentate coordination alone nih.goviucr.org. Studies on substituted pyridines have shown that groups like -CH₂OH can influence coordination bond strength and introduce new interaction points cdnsciencepub.com.

By strategically modifying the pyridazine scaffold with various functional groups, researchers can tailor ligands to achieve:

Specific Denticity: Introducing multiple donor atoms or functional groups that can participate in coordination.

Controlled Steric and Electronic Environments: Influencing the coordination geometry, spin state, and redox properties of the metal center.

Enhanced Stability: Favoring chelation to increase the stability of metal complexes.

Targeted Metal Ion Selectivity: Designing ligands that exhibit higher affinity for specific metal ions based on their electronic and steric requirements.

These design principles are fundamental to developing pyridazine-based ligands for applications ranging from catalysis and materials science to bioinorganic chemistry, where precise control over metal coordination is paramount.

Compound List:

this compound

Pyridazine

Pyridine

2-(2-hydroxyethyl)pyridine (hep-H)

Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH)

3-ethoxy-6-chloropyridazine

3-piperidino-6-chloropyridazine

3,6-dichloropyridazine (B152260)

Pyridine-2-carboxamide

Pyridine-2,6-dicarboxamide

3-hydroxypyridin-4-one (3,4-HOPO)

Nickel(II)

Copper(II)

Zinc(II)

Iron(III)

Cobalt(II)

Manganese(II)

Cobalt(III)

Role in Advanced Material Synthesis and Polymer Precursor Development

Pyridazineethanol Derivatives as Building Blocks for Complex Architectures

The strategic functionalization of the pyridazine (B1198779) nucleus is central to its application in materials science. scholarsresearchlibrary.com Molecules like 3-pyridazineethanol serve as foundational building blocks which can be chemically altered to produce a variety of monomers suitable for polymerization. The inherent polarity and electron-withdrawing nature of the pyridazine ring can be leveraged to influence the final properties of a material. mdpi.com

Researchers have developed synthetic pathways to create sophisticated monomers from simple pyridazine precursors. For instance, a novel phthalonitrile (B49051) monomer containing a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), was synthesized from resorcinol (B1680541) and 3,6-dichloropyridazine (B152260) through a nucleophilic substitution reaction. mdpi.com This process demonstrates how a basic pyridazine structure can be elaborated into a more complex monomer designed for high-performance applications. The resulting BCPD monomer exhibited a low melting point and a wide processing window, which are desirable characteristics for resin processing. mdpi.com

Similarly, new aromatic compounds with a pyridazine core have been synthesized for use as electron-withdrawing monomers in conjugated polymers. nih.gov These monomers are often prepared through simple condensation and ring-closure reactions. nih.gov The ability to easily functionalize the pyridazine ring at various positions makes it a versatile scaffold for designing and synthesizing new building blocks for advanced materials. scholarsresearchlibrary.com The resulting complex architectures, which include iptycene frameworks and other multi-ring systems, are explored for applications in conjugated polymer sensors, high-performance polymers, and gas storage. scholarsresearchlibrary.com

Incorporation of Pyridazine Moieties into Polymeric Structures

The integration of pyridazine units into polymer backbones is a key strategy for developing materials with enhanced properties. The nitrogen atoms in the pyridazine ring can improve thermal stability, flame retardancy, and electronic characteristics of the resulting polymers. mdpi.com

One notable example is the development of a pyridazine-containing phthalonitrile resin, poly(BCPD). mdpi.com The BCPD monomer, featuring a central pyridazine ring, was thermally cured to produce a thermoset polymer. The incorporation of the pyridazine moiety was found to significantly enhance the thermal and mechanical properties of the resulting resin. The thermoset post-cured at 370 °C demonstrated outstanding heat resistance, with a glass transition temperature (Tg) over 400 °C and a 5% weight loss temperature (T5%) of 501 °C. mdpi.com Furthermore, the material exhibited excellent flame retardancy, with a high limiting oxygen index (LOI) of 48, and a superior storage modulus of 3.8 GPa at room temperature. mdpi.com These properties make poly(BCPD) a potential candidate for high-temperature structural composite matrices. mdpi.com

In the field of organic electronics, pyridazine-based polymers have been synthesized for photovoltaic applications. nih.gov Conjugated polymers incorporating pyridazine units were tested in organic solar cells, demonstrating the potential of these materials in energy conversion technologies. Initial studies showed power conversion efficiencies up to 0.5% for an active area of 1.0 cm². nih.gov Another approach involves the post-polymerization functionalization of tetrazine-containing polymers to yield poly(pyridazine) structures. This method allows for the creation of conjugated poly(pyridazine) polymers with tailored optical properties, such as hypsochromic shifts in absorption and increased emission intensity compared to the parent polymer. rsc.org

The properties of some advanced polymers derived from pyridazine-containing monomers are summarized in the table below.

| Polymer System | Key Monomer/Precursor | Curing/Post-Treatment | Glass Transition Temp (Tg) | 5% Weight Loss Temp (T5%) | Limiting Oxygen Index (LOI) | Application |

| Poly(BCPD) Resin mdpi.com | 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD) | Cured at 370 °C | > 400 °C | 501 °C | 48 | High-Temperature Composites |

| Conjugated Copolymer nih.gov | Pyridazine-based electron-withdrawing monomers | N/A | N/A | N/A | N/A | Organic Solar Cells |

Theoretical Considerations and Future Research Directions in 3 Pyridazineethanol Chemistry

Synergistic Integration of Experimental and Computational Methodologies

Future research will benefit from a combined approach where experimental synthesis and reactivity studies are complemented by computational chemistry. rsc.org Techniques like Density Functional Theory (DFT) can be used to predict geometries, spectroscopic properties (NMR, IR), and reaction mechanisms. This synergy allows for a deeper understanding of the electronic structure and reactivity of 3-Pyridazineethanol and can guide the rational design of new derivatives with desired properties. mdpi.com

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel synthetic methods is a continuous effort in organic chemistry. For this compound and its derivatives, future work could focus on exploring new catalytic systems, such as those based on earth-abundant metals, for C-H functionalization of the pyridazine (B1198779) ring. organic-chemistry.org This would provide more efficient and atom-economical routes to novel analogs. Additionally, exploring cycloaddition reactions could lead to new fused heterocyclic systems. nih.govnih.gov

Development of Sustainable Synthesis Strategies for Pyridazineethanols

Adhering to the principles of green chemistry is increasingly important. Future synthetic strategies for this compound should aim to be more sustainable by using environmentally benign solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. organic-chemistry.org Microwave-assisted or ultrasound-promoted syntheses could also be explored to reduce reaction times and energy consumption. scispace.com

Advanced Characterization Techniques for Dynamic Processes

The use of advanced characterization techniques can provide deeper insights into the behavior of this compound. For example, two-dimensional NMR techniques (COSY, HMQC) can be used for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. nih.gov Studying dynamic processes, such as conformational changes or intermolecular interactions in solution, can also be accomplished using variable-temperature NMR studies.

Q & A

Q. How can thermodynamic inconsistencies in this compound’s reported properties (e.g., ΔfH∘\Delta_fH^\circΔfH∘) be resolved?

- Methodological Answer : Contradictions in thermochemical data (e.g., ) arise from variations in experimental setups (e.g., calorimeter calibration). Researchers should cross-validate using multiple methods (e.g., combustion calorimetry and GS) and reference NIST-certified standards . Sensitivity analysis, as applied in cost-of-illness studies ( ), can identify outlier datasets by assessing methodological rigor (e.g., sample size, error margins) .

Q. What advanced catalytic strategies improve the yield and selectivity of this compound synthesis?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) enable regioselective C-H functionalization in pyridazine rings, reducing byproducts. For example, Elnagdi et al. (2004) optimized acetonitrile-mediated cyclization using Lewis acids like ZnCl . Reaction parameters (temperature, solvent polarity) are systematically varied via Design of Experiments (DoE) to maximize yield.

Q. How do researchers address contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or compound degradation. Iterative review processes ( ) involve:

- Replicating studies under standardized conditions.

- Validating compound stability via LC-MS before/during assays.

- Applying mixed-methods analysis (e.g., merging qualitative and quantitative data) to identify confounding factors .

Q. What methodologies elucidate this compound’s interactions with biomacromolecules?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity (), while X-ray crystallography or cryo-EM reveals structural interactions. For metabolic studies, C-labeled this compound tracks distribution in vivo, with mass spectrometry imaging (MSI) providing spatial resolution .

Q. How is this compound’s stability assessed under varying storage and physiological conditions?

- Methodological Answer : Accelerated stability testing (per USP guidelines) involves exposing the compound to stressors (e.g., 40°C/75% RH for 6 months). Degradation products are profiled using UPLC-PDA, with kinetic modeling (e.g., Arrhenius equation) predicting shelf life. Buffered solutions (pH 1–9) simulate gastrointestinal stability for oral formulations .

Q. What computational tools predict this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) screens virtual libraries against target proteins. QSAR models correlate substituent effects (e.g., -OH position) with bioactivity, validated via leave-one-out cross-validation .

Q. How can green chemistry principles be applied to this compound synthesis?

- Methodological Answer : Solvent selection guides (e.g., CHEM21) recommend replacing dichloromethane with cyclopentyl methyl ether (CPME). Catalytic asymmetric synthesis reduces waste, and microwave-assisted reactions enhance energy efficiency. Fast GC protocols () minimize analysis time and solvent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.